N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone.
Introduction of Fluorine: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of Thiophene Carboxamide: The thiophene-2-carboxamide moiety is introduced through a coupling reaction with thiophene-2-carboxylic acid.
Benzylation: The final step involves the benzylation of the amine group using benzyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent.
Biological Studies: The compound exhibits antimicrobial and antifungal activities.
Chemical Research: It is used as a building block for the synthesis of more complex molecules.
Industrial Applications: The compound is explored for its use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, thereby disrupting essential biological pathways. For instance, it may inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis . This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the bacterial cell.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-6-fluoro-1,3-benzothiazol-2-amine
- 2-aminobenzenethiol derivatives
- Thiophene-2-carboxamide derivatives
Uniqueness
N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide stands out due to its unique combination of a benzothiazole core, fluorine substitution, and thiophene carboxamide moiety. This unique structure imparts specific biological activities and chemical reactivity that are not observed in other similar compounds .
Properties
IUPAC Name |
N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2OS2/c20-14-8-9-15-17(11-14)25-19(21-15)22(12-13-5-2-1-3-6-13)18(23)16-7-4-10-24-16/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGMTENYLRPOBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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